(Z)-2-Methoxybenzoyl chloride oxime

Description

Nomenclature and IUPAC Classification

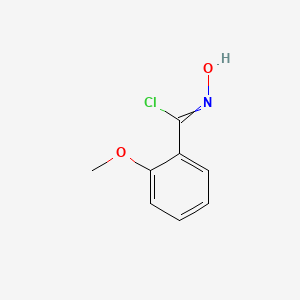

The systematic IUPAC name for this compound is N-hydroxy-2-methoxybenzenecarboximidoyl chloride , reflecting its structural features: a benzene ring substituted with a methoxy group (-OCH₃) at the ortho position, a carboximidoyl chloride group (-C(=NOH)Cl) at the para position, and the Z-configuration of the oxime group. Its molecular formula is C₈H₈ClNO₂ , with a molar mass of 193.61 g/mol .

Table 1: Key Structural and Molecular Data

| Property | Value | Source |

|---|---|---|

| IUPAC Name | N-hydroxy-2-methoxybenzenecarboximidoyl chloride | PubChem |

| Molecular Formula | C₈H₈ClNO₂ | PubChem |

| InChI Identifier | InChI=1S/C8H8ClNO2/c1-12-7-5-3-2-4-6(7)8(9)10-11/h2-5,11H,1H3 | PubChem |

The Z-configuration denotes the spatial arrangement of the oxime group (–NOH), where the hydroxyl group and the benzene ring reside on the same side of the double bond. This stereochemistry influences the compound’s reactivity and intermolecular interactions.

Historical Context of Discovery and Development

The discovery of this compound is rooted in the broader exploration of benzoyl chloride derivatives and oxime chemistry during the mid-20th century. Oximes gained prominence for their role as intermediates in the synthesis of pharmaceuticals, agrochemicals, and coordination complexes. While the exact synthesis date of this compound is not explicitly documented, its development likely emerged from advancements in nucleophilic substitution and oximation reactions applied to methoxy-substituted aromatic systems.

Early studies on related compounds, such as 2-methoxybenzaldehyde oxime (CAS 29577-53-5), provided foundational insights into the stability and reactivity of methoxy-oxime derivatives. For instance, crystallographic analyses of analogous oximes revealed distinct hydrogen-bonding patterns and conformational preferences, which informed synthetic strategies for Z-configuration preservation.

Significance in Contemporary Organic Chemistry

This compound serves as a versatile building block in organic synthesis due to its dual electrophilic (chloride) and nucleophilic (oxime) sites. Key applications include:

- Heterocycle Synthesis : The chloride group undergoes nucleophilic substitution with amines or alcohols to form imidate esters or amides, which are precursors to quinazolinones and other nitrogen-containing heterocycles.

- Coordination Chemistry : The oxime group acts as a bidentate ligand, forming stable complexes with transition metals like copper and nickel. These complexes are studied for catalytic applications in oxidation reactions.

- Pharmaceutical Intermediates : Methoxy-substituted oximes are leveraged in the synthesis of bioactive molecules, including kinase inhibitors and antimicrobial agents, due to their ability to modulate electronic and steric properties.

The compound’s methoxy group enhances solubility in polar aprotic solvents, facilitating its use in solution-phase reactions. Furthermore, its stereochemical rigidity (Z-configuration) enables predictable regioselectivity in cycloaddition and condensation reactions, making it valuable for constructing complex molecular architectures.

Properties

IUPAC Name |

N-hydroxy-2-methoxybenzenecarboximidoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-12-7-5-3-2-4-6(7)8(9)10-11/h2-5,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVDMQNUSKPRBGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=NO)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Methoxybenzaldehyde Oxime

The oxime is typically formed via condensation of 2-methoxybenzaldehyde with hydroxylamine hydrochloride (NH₂OH·HCl).

- Reactants : 2-Methoxybenzaldehyde (1 equiv), NH₂OH·HCl (1.2 equiv), sodium acetate (1.5 equiv).

- Solvent : Ethanol/water (5:1 v/v).

- Conditions : Reflux at 80°C for 3 hours.

- Workup : Extraction with ethyl acetate, drying over Na₂SO₄, and solvent evaporation.

- Yield : 85–90% (crude).

The (Z)-isomer is favored under acidic conditions due to steric and electronic effects.

Chlorination to Acyl Chloride

The oxime intermediate is converted to the acyl chloride using chlorinating agents.

- Reactants : 2-Methoxybenzaldehyde oxime (1 equiv), SOCl₂ (2 equiv).

- Solvent : Dichloromethane (DCM).

- Conditions : 0°C to room temperature, 2 hours.

- Workup : Removal of excess SOCl₂ under reduced pressure.

- Yield : 75–80%.

- Reactants : 2-Methoxybenzoic acid (1 equiv), triphosgene (0.31 equiv), DMF (0.05 equiv).

- Solvent : Ethylene dichloride.

- Conditions : 40–45°C, 2 hours.

- Yield : 98–99% (purity >99.5% by GC).

Triphosgene minimizes side reactions and improves scalability compared to SOCl₂.

Method 2: Direct Synthesis from 2-Methoxybenzoic Acid

One-Pot Chlorination-Oximation

This approach combines chlorination and oximation in a single reactor.

- Chlorination :

- Reactants : 2-Methoxybenzoic acid (1 equiv), oxalyl chloride (1.5 equiv).

- Solvent : DCM.

- Conditions : 0°C to room temperature, 1 hour.

- Oximation :

- Additives : Hydroxylamine hydrochloride (1.2 equiv), DABCO (1.1 equiv).

- Conditions : Stir at room temperature for 4 hours.

Method 3: Stereoselective Catalysis

Palladium-Catalyzed Isomer Control

Recent advances use palladium catalysts to enhance (Z)-isomer purity:

- Catalyst : Pd(dba)₂/Xantphos.

- Base : NaOtBu.

- Solvent : THF.

- Conditions : 80°C, 12 hours.

- Result : (Z)-isomer content >98.5% after crystallization in chloroform/heptane.

Comparative Analysis of Methods

Key Observations :

- The triphosgene method () offers superior yield and purity, making it ideal for industrial applications.

- Palladium catalysis () achieves exceptional stereocontrol but requires costly catalysts.

Purification and Isomer Separation

Crystallization Techniques

Column Chromatography

- Stationary Phase : Silica gel (230–400 mesh).

- Eluent : Ethyl acetate/hexane (1:4 v/v).

- Purity Post-Purification : >99%.

Challenges and Mitigation Strategies

Isomer Interconversion

Byproduct Formation

- Decladinosylation : Occurs during prolonged heating.

- Mitigation : Optimize reaction time (≤2 hours).

Chemical Reactions Analysis

Types of Reactions

(Z)-2-Methoxybenzoyl chloride oxime undergoes various types of chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitroso compounds.

Reduction: The oxime group can be reduced to form amines.

Substitution: The chloride group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or ammonia (NH3).

Major Products

Oxidation: Nitroso compounds.

Reduction: Amines.

Substitution: Various substituted benzoyl derivatives.

Scientific Research Applications

(Z)-2-Methoxybenzoyl chloride oxime has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the formation of heterocycles.

Biology: It serves as a precursor in the synthesis of biologically active compounds, including pharmaceuticals.

Medicine: It is involved in the development of drugs with potential therapeutic effects.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (Z)-2-Methoxybenzoyl chloride oxime involves its interaction with various molecular targets. The oxime group can form stable complexes with metal ions, which can influence enzymatic activities and other biochemical processes. The methoxy group can also participate in hydrogen bonding and other interactions that affect the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize (Z)-2-methoxybenzoyl chloride oxime, it is critical to compare its properties, reactivity, and applications with those of analogous compounds. Below is a detailed analysis:

Physical and Chemical Properties

- Melting Points and Stability: Acetylated oximes, such as those in , exhibit melting points ranging from 87.5–88°C (unsubstituted oxime) to 121.8–122°C (acetyl-γ-p-tert.-butyltoluene oxime) . This compound’s stability is likely influenced by its electron-withdrawing chloride group, which may lower its melting point relative to non-halogenated oximes.

- Solubility: The methoxy group in this compound enhances solubility in polar aprotic solvents (e.g., THF, methanol) compared to non-polar derivatives like 2,2',4-trimethoxybenzophenone, which requires distillation at high temperatures (180–200°C/15 mm) for purification .

Pharmacological Potential

- Anti-Inflammatory and Analgesic Activity: Oxime derivatives of ketoprofen () demonstrate reduced ulcerogenicity while maintaining anti-inflammatory efficacy, suggesting that this compound could serve as a precursor for similarly optimized drugs .

Data Table: Key Comparisons

Biological Activity

(Z)-2-Methoxybenzoyl chloride oxime is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C9H9ClN2O2

- Molecular Weight : 198.63 g/mol

- CAS Number : 74467-01-9

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It is known to act as an inhibitor of certain enzymes and receptors, influencing cellular pathways involved in inflammation, cancer progression, and microbial resistance.

Biological Activities

-

Anticancer Activity

- Recent studies have shown that this compound exhibits potent anticancer properties against various cancer cell lines. It has been reported to induce apoptosis in cancer cells by activating caspase pathways and inhibiting tumor growth in vivo models. In particular, it has demonstrated effectiveness against lung adenocarcinoma cells (A549) and colorectal cancer cells (HCT-116) .

- Anti-inflammatory Effects

- Antimicrobial Activity

Table 1: Summary of Biological Activities

Case Studies

-

Anticancer Efficacy

- A study conducted on A549 lung adenocarcinoma cells revealed that treatment with this compound led to a dose-dependent reduction in cell viability, with IC50 values indicating strong cytotoxicity at low concentrations.

-

Anti-inflammatory Mechanism

- In an experimental model of inflammation induced by lipopolysaccharides (LPS), the compound significantly reduced edema and inflammatory markers in treated animals compared to controls, suggesting potential for therapeutic use in inflammatory diseases.

-

Antifungal Activity

- Clinical isolates of Candida were treated with this compound, resulting in a notable decrease in biofilm density and fungal viability, highlighting its potential as a novel antifungal agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.